molecular formula C9H15Cl3N2OS B1501279 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride CAS No. 1185309-44-7

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride

Cat. No. B1501279
CAS RN: 1185309-44-7
M. Wt: 305.7 g/mol
InChI Key: QAYBDPBFAOHMCJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTK7A belongs to the class of thiazole-containing compounds and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride is not fully understood. However, it has been proposed that 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been found to enhance neuronal survival and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride in lab experiments is its diverse range of biological activities. This allows researchers to investigate its potential therapeutic properties in various disease models. However, one limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dose and duration of treatment.

Future Directions

There are several future directions for research on 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride. One area of interest is its potential as a novel anti-cancer agent. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride derivatives with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds.

Scientific Research Applications

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride has been shown to possess neuroprotective and anti-depressant effects.

properties

IUPAC Name

2-chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS.2ClH/c10-9-12-5-8(14-9)6-13-7-2-1-3-11-4-7;;/h5,7,11H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBDPBFAOHMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CN=C(S2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671633
Record name 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185309-44-7
Record name 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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